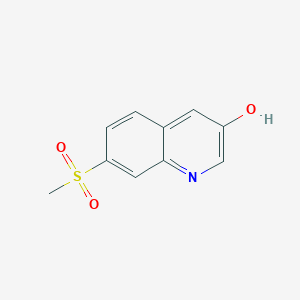

7-(甲磺酰基)喹啉-3-酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(Methylsulfonyl)quinolin-3-ol is a chemical compound with the molecular formula C10H9NO3S . It has a molecular weight of 223.25 . The compound is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for 7-(Methylsulfonyl)quinolin-3-ol is 1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

7-(Methylsulfonyl)quinolin-3-ol is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available .科学研究应用

合成和化学转化

研究重点关注喹啉衍生物的合成和化学转化,包括那些用甲基磺酰基修饰的衍生物。例如,研究描述了通过改变喹啉核苷酸取代基的反应合成喹啉类似物,从而导致它们对微生物的活性发生变化 (Kurasawa 等人,2007 年)。此类合成策略对于开发具有潜在生物学应用的新化合物至关重要。

生物学应用和分子相互作用

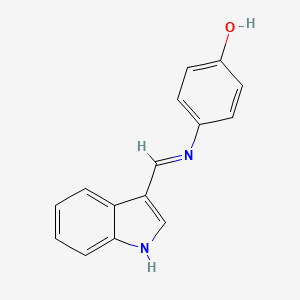

一些喹啉衍生物因其生物活性而受到研究。例如,源自羟基喹啉的席夫碱由于其光谱特性和进行分子内旋转的能力而显示出作为互变异构双稳态开关的潜力,这可以用于分子电子学 (Georgiev 等人,2021 年)。

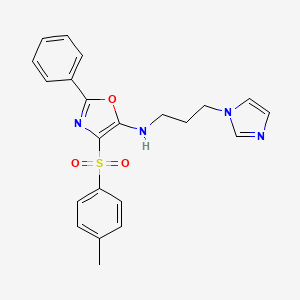

此外,已经合成了包含甲基磺酰基部分的新型抗血管生成酪氨酸激酶抑制剂,展示了此类修饰在增强化合物的治疗潜力方面的效用 (Payack 等人,2005 年)。

抗病毒和抗癌活性

喹啉衍生物的抗病毒和抗癌活性也已得到评估。某些 7-甲氧基-3-杂环喹啉-6-醇对乙型肝炎病毒 (HBV) 表现出显着的效力,突出了结构修饰在增强抗病毒功效中的作用 (Liu 等人,2015 年)。这表明可以进一步探索甲基磺酰喹啉衍生物对各种病毒感染的治疗潜力。

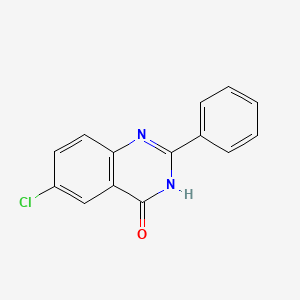

此外,喹啉衍生物作为选择性 COX-2 抑制剂和体外抗乳腺癌剂的设计和合成表明了这些化合物在药物化学中的多功能性,其中像引入甲基磺酰基这样的修饰可能会导致显着的生物活性 (Ghodsi 等人,2016 年)。

抗菌和防腐性能

喹啉衍生物已显示出作为针对细胞内和细胞外病原体的抗菌剂的希望 (Enquist 等人,2012 年),以及作为酸性环境中金属的防腐剂 (Douche 等人,2020 年)。这些发现强调了甲基磺酰喹啉衍生物在不同科学领域的化学多功能性和适用性。

安全和危害

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

While specific future directions for 7-(Methylsulfonyl)quinolin-3-ol are not available, quinoline and its derivatives continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . There is an ongoing effort to develop greener and more sustainable chemical processes for the synthesis of these compounds .

属性

IUPAC Name |

7-methylsulfonylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKPZZZHFNHZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)